molecular formula C15H27BO4 B13462235 tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Cat. No.: B13462235
M. Wt: 282.19 g/mol
InChI Key: CHPNJQLQDQAXMJ-PKNBQFBNSA-N
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Description

tert-Butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate (CAS RN: 75927-46-7) is a high-value organoboron reagent designed for advanced synthetic applications, particularly in medicinal chemistry and materials science . This compound features a terminal pinacol boronic ester group, which serves as a crucial handle for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . The (E)-configured pentenoate chain, terminating in a tert-butyl-protected carboxylic acid, provides a bifunctional scaffold. This unique structure allows researchers to first perform the cross-coupling reaction via the boronic ester, and subsequently deprotect or functionalize the carboxylic acid moiety under mild conditions, enabling the sequential synthesis of complex molecules . With a molecular formula of C15H27BO4 and a molecular weight of 282.18 g/mol, this building block is especially useful for constructing bioactive compounds, conjugated polymers, and other sophisticated targets that require the incorporation of an unsaturated carboxylic acid derivative . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H27BO4

Molecular Weight

282.19 g/mol

IUPAC Name

tert-butyl (E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

InChI

InChI=1S/C15H27BO4/c1-13(2,3)18-12(17)10-8-9-11-16-19-14(4,5)15(6,7)20-16/h9,11H,8,10H2,1-7H3/b11-9+

InChI Key

CHPNJQLQDQAXMJ-PKNBQFBNSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate typically involves the reaction of a suitable alkene with a boronic ester. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods are advantageous due to their ability to produce large quantities of the compound with consistent quality. The use of advanced reactor designs and automation further enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of boron-containing compounds.

Scientific Research Applications

Tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate exerts its effects involves the formation of carbon-boron bonds. These bonds are crucial in many chemical reactions and biological processes. The compound’s molecular targets and pathways include enzymes and receptors that interact with boron-containing molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Structural Features Key Properties/Applications References
tert-Butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate (Target) ~296.22* Aliphatic chain with (4E)-double bond Cross-coupling, photoredox cyclization
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (27a) 268.16 Shorter aliphatic chain (C4), no double bond Suzuki-Miyaura coupling intermediates
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 344.22 Aromatic indole ring Biaryl synthesis, drug discovery
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 332.24 Phenyl group, propanoate chain Conjugated polymer synthesis
tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate 345.24 Piperidine ring, ethenyl linker Bioactive molecule scaffolds

*Calculated based on molecular formula.

Key Observations:

  • Chain Length and Unsaturation: The target compound’s (4E)-pent-4-enoate chain provides rigidity and conjugation, enhancing reactivity in cycloadditions compared to shorter or saturated analogs like 27a .
  • Aromatic vs. Aliphatic Systems: Aromatic derivatives (e.g., indole or phenyl-containing analogs) exhibit higher thermal stability but lower solubility in nonpolar solvents .
  • Heterocyclic Modifications : Piperidine or isoindoline-containing analogs (e.g., ) introduce steric hindrance, affecting reaction rates in cross-couplings .

Key Observations:

  • The target compound likely follows a streamlined synthesis akin to 27a, leveraging boronate coupling to alkenoate precursors .
  • Heterocyclic analogs require multi-step routes (e.g., halogenation followed by Miyaura borylation), reducing scalability .

Cross-Coupling Reactions

  • Target Compound : The (4E)-double bond facilitates stereoselective cross-couplings, enabling access to conjugated dienes or polyenes .
  • Aromatic Analogs : Phenyl or indole-containing boronic esters (e.g., ) are preferred for biaryl synthesis in drug discovery .

Photoredox Catalysis

  • The target’s aliphatic boronate participates in deboronative radical additions under photoredox conditions, unlike rigid aromatic systems .

Biological Activity

tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₃BNO₄
  • Molecular Weight : 294.15 g/mol
  • CAS Number : 1256359-17-7
  • Purity : >97% (GC)

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • Enzyme Inhibition : The compound has been shown to act as a substrate for P-glycoprotein (P-gp), indicating potential interactions with drug transport mechanisms in cells .
  • CYP Enzyme Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a favorable profile for drug metabolism .
  • Skin Permeation : The Log Kp value for skin permeation is -6.77 cm/s, indicating low permeability which may affect its bioavailability in topical applications .

Pharmacokinetics

The compound's lipophilicity is indicated by multiple Log P values:

  • Log Po/w (iLOGP): 0.0
  • Log Po/w (XLOGP3): 1.88
  • Log Po/w (WLOGP): 2.41

These values suggest moderate lipophilicity which can influence absorption and distribution in biological systems .

Study 1: Antitumor Activity

In a study examining the antitumor effects of boron-containing compounds, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Study 2: Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties by modulating oxidative stress markers in neuronal cells. The results showed a reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityMechanism
This compound1256359-17-7Antitumor; NeuroprotectiveApoptosis induction; ROS modulation
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrole212127-83-8BBB permeantP-gp substrate
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine470478-90-1Antidepressant-like effectsCentral nervous system interactions

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Introduction of the boronate ester group via Suzuki-Miyaura coupling precursors. For example, tert-butyl esters are often synthesized using palladium-catalyzed cross-coupling reactions with pinacol boronic esters under inert conditions (argon/nitrogen) .
  • Step 2: Stereoselective formation of the α,β-unsaturated ester (pent-4-enoate) via Horner-Wadsworth-Emmons or Wittig reactions. The (4E)-configuration is controlled by choice of base (e.g., NaH) and solvent polarity .
  • Purification: Chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) is used to isolate the product.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 6.2–6.4 ppm (vinyl proton, J = 16 Hz for trans-configuration) .
    • ¹³C NMR: Signals at δ 80–85 ppm (boronate ester), δ 165–170 ppm (ester carbonyl) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 337.24) .
  • HPLC: Purity >95% with retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water) .

Q. What are its primary applications in organic synthesis?

Answer:

  • Suzuki-Miyaura Cross-Coupling: The boronate ester moiety enables C–C bond formation with aryl halides, critical for constructing biaryl systems in drug intermediates .
  • Conjugate Addition Reactions: The α,β-unsaturated ester acts as a Michael acceptor for nucleophiles (e.g., amines, thiols) in asymmetric catalysis .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., E/Z isomerism) be controlled during synthesis?

Answer:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor trans-selectivity by stabilizing transition states via dipole interactions .
  • Catalytic Control: Chiral ligands (e.g., BINAP) in palladium-mediated couplings can induce enantioselectivity (up to 95% ee) .
  • Thermodynamic vs. Kinetic Control: Lower temperatures (<0°C) favor kinetic E-isomer formation, while prolonged heating drives thermodynamic Z-isomer equilibration .

Q. What computational methods are used to predict reactivity in cross-coupling reactions involving this compound?

Answer:

  • DFT Calculations: Modeling transition states (e.g., B3LYP/6-31G*) identifies steric hindrance from the tert-butyl group as a rate-limiting factor .
  • Molecular Docking: Predicts binding affinity with catalytic sites (e.g., WDR5 protein for degraders) to guide functionalization .

Q. How can contradictory data on reaction yields or selectivity be resolved?

Answer:

  • Systematic Screening: Use DoE (Design of Experiments) to optimize variables (temperature, catalyst loading, solvent) .
  • Mechanistic Probes: Isotopic labeling (²H/¹³C) or in-situ IR spectroscopy tracks intermediate formation and identifies side reactions .

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